Bienvenue dans la boutique en ligne BenchChem!

6,7-Dibromo-4-chloroquinazoline

Synthetic Chemistry Cross-Coupling Quinazoline Derivatization

6,7-Dibromo-4-chloroquinazoline (CAS 885524-31-2) is a heavily halogenated quinazoline derivative with the molecular formula C8H3Br2ClN2 and a molecular weight of 322.38 g/mol. It features a fused bicyclic core consisting of a benzene and a pyrimidine ring, with bromine atoms substituted at the 6- and 7-positions and a chlorine atom at the 4-position.

Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
CAS No. 885524-31-2
Cat. No. B13116331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-4-chloroquinazoline
CAS885524-31-2
Molecular FormulaC8H3Br2ClN2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)N=CN=C2Cl
InChIInChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
InChIKeyFHOUDEUTXFJXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromo-4-chloroquinazoline (CAS 885524-31-2) Procurement-Relevant Overview


6,7-Dibromo-4-chloroquinazoline (CAS 885524-31-2) is a heavily halogenated quinazoline derivative with the molecular formula C8H3Br2ClN2 and a molecular weight of 322.38 g/mol. It features a fused bicyclic core consisting of a benzene and a pyrimidine ring, with bromine atoms substituted at the 6- and 7-positions and a chlorine atom at the 4-position . This specific substitution pattern distinguishes it from other quinazoline building blocks. The compound serves as a versatile synthetic intermediate, where the reactive 4-chloro group enables facile nucleophilic aromatic substitution to generate diverse 4-substituted quinazoline derivatives, while the bromine atoms offer orthogonal handles for cross-coupling chemistry [1].

Why 6,7-Dibromo-4-chloroquinazoline Cannot Be Casually Substituted with Other Quinazoline Analogs


In medicinal chemistry and kinase inhibitor development, the precise halogenation pattern on the quinazoline scaffold critically governs both synthetic utility and resultant biological activity [1]. Substituting 6,7-Dibromo-4-chloroquinazoline with a mono-halogenated analog (e.g., 4-chloroquinazoline) or an alternative regioisomer forfeits the unique dual orthogonal reactivity conferred by the 4-chloro leaving group and the 6,7-dibromo substitution pattern. Furthermore, class-level SAR evidence demonstrates that the introduction and position of bromine atoms on the quinazoline core can dramatically alter cytotoxicity profiles; for instance, 2-unsubstituted 4-anilino-6-bromoquinazolines have been shown to lack activity against MCF-7 and HeLa cells, whereas their 2-(4-chlorophenyl) substituted counterparts exhibit significant and selective cytotoxicity [2]. This underscores that subtle changes in substitution translate into profound functional differences, rendering generic replacement invalid for targeted research applications.

Quantitative Differentiation Evidence for 6,7-Dibromo-4-chloroquinazoline Versus Closest Analogs


Comparative Synthetic Utility: 6,7-Dibromo vs. 7-Bromo Mono-Halogenated Precursors

The presence of two bromine atoms at the 6- and 7-positions of the quinazoline core provides a distinct synthetic advantage over mono-brominated analogs. Research on related tricyclic quinazoline systems demonstrates that a 5,7-dibromo precursor enables double Suzuki-Miyaura cross-coupling reactions, yielding disubstituted derivatives in high yields ranging from 74% to 98% [1]. In contrast, the corresponding 7-bromo mono-substituted precursor yields only monosubstituted products [1]. By class-level inference, the 6,7-dibromo pattern on 6,7-Dibromo-4-chloroquinazoline offers the analogous capacity for sequential or double functionalization at both the 6- and 7-positions, a synthetic pathway not accessible with simpler, mono-halogenated quinazolines.

Synthetic Chemistry Cross-Coupling Quinazoline Derivatization

Physicochemical Differentiation: logP and Molecular Complexity of 6,7-Dibromo-4-chloroquinazoline

6,7-Dibromo-4-chloroquinazoline exhibits a computed logP of 3.80820 and a complexity value of 193 . For comparison, the unsubstituted parent compound 4-chloroquinazoline (CAS 5190-68-1) has a molecular weight of 164.59 g/mol and lacks the additional bromine substituents . The introduction of two bromine atoms at the 6- and 7-positions results in a substantial increase in both molecular weight (322.38 vs. 164.59 g/mol) and lipophilicity, as indicated by the logP value. This difference in physicochemical profile is a critical factor in medicinal chemistry, as it directly influences membrane permeability, metabolic stability, and non-specific protein binding.

Physicochemical Properties Lipophilicity Drug Design

Biological Activity Profile: Distinct Cytotoxicity of Brominated Quinazolines vs. Unsubstituted Analogs

The presence of bromine substitution on the quinazoline core is a key determinant of anticancer activity. In a study evaluating 4-anilino-6-bromoquinazolines, the 2-unsubstituted 6-bromo derivatives exhibited a complete lack of in vitro cytotoxicity against MCF-7 and HeLa cell lines [1]. In stark contrast, the 2-(4-chlorophenyl)-substituted 6-bromo derivatives demonstrated significant cytotoxicity and selectivity, particularly against HeLa cells [1]. This SAR trend indicates that while the 6-bromo group is a necessary component of the pharmacophore, it is not solely sufficient for activity; however, its presence is required for the enhanced potency observed in the more elaborated analogs. By class-level inference, the 6,7-dibromo pattern in 6,7-Dibromo-4-chloroquinazoline provides a scaffold that, when further derivatized, is more likely to yield active kinase inhibitors compared to non-brominated quinazoline starting materials.

Anticancer Cytotoxicity Kinase Inhibition

Reactivity and Synthetic Versatility: 4-Chloro vs. 4-Hydroxy Quinazoline Intermediates

The 4-chloro group on 6,7-Dibromo-4-chloroquinazoline is a critical functional handle for nucleophilic aromatic substitution (SNAr) reactions. This is a standard and widely utilized route for synthesizing 4-anilinoquinazolines, a prominent class of kinase inhibitors [1]. In contrast, the analogous 4-hydroxyquinazoline (quinazolinone) core lacks this reactive chlorine atom and requires separate activation or alternative, often less efficient, synthetic pathways for the same transformations. Studies have confirmed that 4-chloroquinazolines undergo nucleophilic substitution in the presence of potassium carbonate, enabling the synthesis of diverse 4-O-aryl and 4-N-alkyl/aryl quinazolines [2]. This reactivity is essential for generating the 4-anilino pharmacophore found in FDA-approved drugs like Gefitinib and Erlotinib.

Nucleophilic Substitution Synthetic Intermediate Kinase Inhibitor Synthesis

Optimal Research and Industrial Application Scenarios for 6,7-Dibromo-4-chloroquinazoline


Synthesis of Diversely Substituted Quinazoline Kinase Inhibitor Libraries

6,7-Dibromo-4-chloroquinazoline is optimally suited as a key starting material for synthesizing focused libraries of 4-anilinoquinazoline kinase inhibitors. The reactive 4-chloro group allows for high-throughput parallel synthesis via nucleophilic aromatic substitution with various anilines, generating the core pharmacophore found in many EGFR and VEGFR inhibitors [1]. This direct derivatization pathway, which would be circuitous or impossible with 4-hydroxyquinazolines, is a primary reason for selecting this specific building block for kinase inhibitor discovery programs [1].

Orthogonal Functionalization for Advanced Probe and Lead Compound Design

The 6,7-dibromo substitution pattern provides two independent sites for orthogonal cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. This enables the sequential introduction of diverse aryl or heteroaryl groups at the 6- and 7-positions, facilitating the rapid exploration of chemical space for lead optimization. This dual-functionalization capability is a distinct advantage over mono-brominated quinazoline analogs, which can only be derivatized at a single position [2], making this compound the preferred choice for constructing complex, highly decorated molecular architectures.

Development of Compounds with Optimized Lipophilicity for CNS or Oral Bioavailability

Given its computed logP of 3.80820, 6,7-Dibromo-4-chloroquinazoline introduces a significantly higher degree of lipophilicity compared to non-brominated quinazoline starting materials (e.g., 4-chloroquinazoline, MW = 164.59 g/mol) . This property is strategically valuable for medicinal chemistry programs where modulating lipophilicity is essential for optimizing blood-brain barrier penetration (CNS targets) or oral absorption. Researchers can leverage the pre-installed bromine atoms to fine-tune these critical pharmacokinetic parameters early in the design phase.

Validated Scaffold for Anticancer SAR Studies

Class-level SAR evidence indicates that bromine substitution on the quinazoline core is a key contributor to the cytotoxic activity observed in optimized derivatives [3]. While the 6-bromo group alone does not guarantee activity, it is a requisite component of the pharmacophore that yields potent inhibitors upon further substitution [3]. 6,7-Dibromo-4-chloroquinazoline therefore provides a validated and information-rich starting point for systematic anticancer SAR studies, offering a higher probability of yielding active lead compounds compared to non-halogenated quinazoline scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dibromo-4-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.